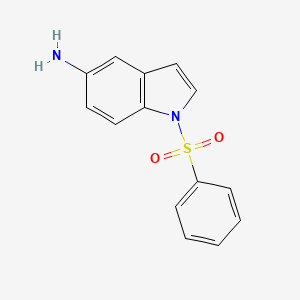

1-(Phenylsulfonyl)-1h-indol-5-amine

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. nih.govijpsr.com Its structural rigidity and the ability of its nitrogen atom to participate in hydrogen bonding make it an ideal platform for interacting with a wide array of biological targets. nih.govmdpi.com The versatility of the indole scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. nih.govresearchgate.net This has led to the development of numerous indole-containing drugs with applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. nih.govnih.gov The indole ring is a key structural component in many natural products and FDA-approved drugs, including the anticancer agents vinblastine (B1199706) and vincristine, and the Alzheimer's disease treatment physostigmine. mdpi.com

The Sulfonamide Moiety as a Privileged Pharmacophore in Bioactive Molecules

The sulfonamide functional group has a long and storied history in medicinal chemistry, beginning with the discovery of the antibacterial sulfa drugs. acs.orgtandfonline.com It is considered a "privileged pharmacophore" due to its presence in a wide range of clinically effective drugs. acs.orgresearchgate.net The sulfonamide group is characterized by its stability, favorable solubility, and its capacity to act as both a hydrogen bond donor and acceptor. tandfonline.com These properties enable it to form strong interactions with biological targets, including enzymes and receptors. tandfonline.com Today, sulfonamides are found in drugs with diverse therapeutic applications, such as diuretics, anti-inflammatory agents, and antiviral medications. acs.orgresearchgate.net

Overview of Phenylsulfonyl Indole Derivatives: Synthesis, Biological Activity, and Research Trajectories

The combination of the indole scaffold and the phenylsulfonyl group has given rise to a class of compounds with significant therapeutic potential. Researchers have developed various synthetic routes to access these derivatives, often involving the reaction of an indole with a benzenesulfonyl chloride. tandfonline.comnih.gov These synthetic efforts have enabled the exploration of the biological activities of phenylsulfonyl indole derivatives, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. ijrps.comresearchgate.netsigmaaldrich.com Current research is focused on the design and synthesis of novel derivatives with improved potency and selectivity for specific biological targets, such as the 5-HT6 receptor for the treatment of cognitive disorders. tandfonline.comtandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOSCKKNURHTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572895 | |

| Record name | 1-(Benzenesulfonyl)-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124400-52-8 | |

| Record name | 1-(Benzenesulfonyl)-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1 Phenylsulfonyl 1h Indol 5 Amine

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

A retrosynthetic approach to 1-(phenylsulfonyl)-1H-indol-5-amine identifies several key disconnections and precursor molecules. The most logical disconnection is at the nitrogen-sulfur bond of the sulfonamide, leading back to 1H-indol-5-amine and phenylsulfonyl chloride. An alternative strategy involves disconnecting the carbon-nitrogen bond of the amine, suggesting a precursor with a different functional group at the C-5 position, such as a nitro group, which can be chemically reduced.

Role of 1H-Indol-5-amine (5-Aminoindole) in Synthetic Pathways

1H-Indol-5-amine, also known as 5-aminoindole, serves as a direct and crucial precursor in the synthesis of the target compound. oakwoodchemical.com The primary amino group at the C-5 position is a key reactive site. However, the indole (B1671886) nitrogen is also nucleophilic and can compete in reactions. The most straightforward pathway involves the selective N-sulfonylation of the indole nitrogen. This requires careful selection of reaction conditions to favor the reaction at the N-1 position over the C-5 amino group. Protecting the C-5 amino group before sulfonylation is a common strategy to ensure the desired regioselectivity.

Strategic Utilization of 5-Nitroindole (B16589) as a Precursor

An alternative and frequently employed strategy begins with 5-nitroindole. acs.org This approach circumvents the challenges of selective N-sulfonylation in the presence of a free amino group. The synthesis proceeds by first introducing the phenylsulfonyl group onto the indole nitrogen of 5-nitroindole. This step is generally efficient as the nitro group deactivates the aromatic ring, reducing potential side reactions. The resulting intermediate, 5-nitro-1-(phenylsulfonyl)-1H-indole, can then be subjected to a reduction reaction to convert the nitro group into the desired primary amine at the C-5 position. This two-step process, N-sulfonylation followed by nitro group reduction, is a robust and reliable method for preparing this compound.

Application of Phenylsulfonyl Chloride in N-Sulfonylation Reactions

Phenylsulfonyl chloride is the standard reagent for introducing the phenylsulfonyl group onto the indole nitrogen. nih.gov This reaction, known as N-sulfonylation, is typically carried out in the presence of a base. The base deprotonates the indole nitrogen, forming an indolide anion that then acts as a nucleophile, attacking the electrophilic sulfur atom of phenylsulfonyl chloride. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and pyridine (B92270). The choice of solvent and temperature can influence the reaction's efficiency and yield. The phenylsulfonyl group serves as a strong electron-withdrawing group, which can protect the indole nitrogen and influence the reactivity of the indole ring in subsequent reactions. mdpi.org

Established and Emerging Synthetic Routes

The synthesis of this compound can be achieved through several established routes, with ongoing research focused on improving efficiency and exploring new methodologies.

Multi-Step Synthesis through Nitro Group Reduction

A well-established and reliable synthetic route commences with 5-nitroindole. The key steps in this multi-step synthesis are outlined below:

N-Sulfonylation of 5-Nitroindole: 5-nitroindole is reacted with phenylsulfonyl chloride in the presence of a suitable base, such as pyridine or sodium hydride, in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This reaction yields 5-nitro-1-(phenylsulfonyl)-1H-indole. vulcanchem.com

Reduction of the Nitro Group: The nitro group of 5-nitro-1-(phenylsulfonyl)-1H-indole is then reduced to a primary amine. This transformation can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. acs.org Other reducing systems, such as tin(II) chloride (SnCl2) in ethanol (B145695) or iron (Fe) powder in acetic acid, can also be employed.

This synthetic sequence is advantageous due to the ready availability of the starting materials and the generally high yields of the individual steps.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 5-Nitroindole, Phenylsulfonyl chloride | Base (e.g., Pyridine, NaH), Solvent (e.g., DCM, THF) | 5-Nitro-1-(phenylsulfonyl)-1H-indole |

| 2 | 5-Nitro-1-(phenylsulfonyl)-1H-indole | Reducing Agent (e.g., H₂/Pd-C, SnCl₂, Fe/AcOH) | This compound |

Palladium-Catalyzed Reactions in Indole and Indazole Chemistry

Palladium-catalyzed reactions are pivotal in the synthesis of indole and indazole derivatives, offering efficient methods for carbon-carbon and carbon-nitrogen bond formation. These reactions are instrumental in constructing the core indole scaffold and introducing diverse functional groups.

One prominent application is the Buchwald-Hartwig amination, a cross-coupling reaction that forms carbon-nitrogen bonds. This method can be employed in a domino sequence to synthesize 1-phenyl-1H-indol-2-amine derivatives from readily available 2-(2-bromophenyl)acetonitriles. rsc.org The process involves a palladium-catalyzed intermolecular coupling followed by a base-promoted intramolecular nucleophilic reaction. rsc.org The versatility of palladium catalysis is further demonstrated in the synthesis of N-arylsulfonyl-indole-2-carboxamide derivatives, where palladium catalysts facilitate key bond-forming steps. nih.gov

The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often favoring the desired transformations. aablocks.com For instance, the intramolecular cyclization of hydrazones with o-chloroarenes to form indoles proceeds efficiently in the presence of ligands like t-Bu3P. aablocks.com Furthermore, palladium catalysts, such as Pd2(dba)3/Xantphos, have been shown to be effective in cascade reactions involving the activation of different types of carbon-halogen bonds, highlighting the broad applicability of these catalysts in indole synthesis. aablocks.com

Recent advancements have also seen the use of rhodium/palladium relay catalysis for the enantioselective synthesis of indole derivatives. This dual catalytic system enables both intermolecular and cascade intramolecular hydroamination reactions to produce chiral 1-indolyl dihydronaphthalenols with high yields and enantioselectivity. nih.gov

| Reaction Type | Catalyst/Ligand System | Key Transformation | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination (Domino) | Palladium Catalyst | Synthesis of 1-phenyl-1H-indol-2-amine derivatives | rsc.org |

| Intramolecular Cyclization | Pd(dba)2 / t-Bu3P | Synthesis of indoles from hydrazones and o-chloroarenes | aablocks.com |

| Cascade Coupling | Pd2(dba)3 / Xantphos | Formation of indoles from vinyl-triflates and aryl-halides | aablocks.com |

| Rh/Pd Relay Catalysis | Rhodium/Palladium Catalysts | Enantioselective synthesis of 1-indolyl dihydronaphthalenols | nih.gov |

Enantioselective Synthesis Approaches for Sulfonamide-Indole Analogs

The development of enantioselective synthetic routes to sulfonamide-indole analogs is of significant interest due to the importance of chirality in drug-receptor interactions. Various strategies have been developed to control the stereochemistry of these complex molecules.

One notable approach involves the use of chiral building blocks derived from amino acids. For example, oxazolopiperidone lactams derived from (R)- or (S)-phenylglycinol and (S)-tryptophanol have been utilized as versatile synthons for the enantioselective synthesis of a wide range of indole alkaloids. researchgate.net These chiral lactams provide a stereochemical scaffold upon which the indole nucleus can be constructed or elaborated. researchgate.net

Relay catalysis, combining different catalytic cycles, has also emerged as a powerful tool. An efficient rhodium/palladium relay-catalyzed process has been described for the synthesis of exclusively trans 1-indolyl dihydronaphthalenols with high enantiomeric excess (up to 99% ee). nih.gov This method proceeds under mild conditions and demonstrates the potential of dual catalysis in achieving high levels of stereocontrol. nih.gov

Furthermore, iron-catalyzed oxidative cross-coupling reactions have been shown to produce atropisomeric heterobiaryl compounds, including indole derivatives, with high enantioselectivity. researchgate.net This method utilizes a chiral PyBOX ligand in the presence of an oxidant to achieve the direct coupling of naphthols and indoles. researchgate.net

Enzymatic carbene transfer reactions represent another innovative strategy. Engineered variants of cytochrome P450 have been used for the enantioselective α-C-H functionalization of saturated N-heterocycles, which are common components of bioactive molecules. rochester.edu This biocatalytic approach offers high yields and stereoselectivity and can be applied to the late-stage functionalization of drug scaffolds. rochester.edu

Advanced Derivatization and Scaffold Modification

The this compound scaffold provides multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications can be made at various positions on the indole ring, on the phenylsulfonyl moiety, and at the 5-amino group.

Functionalization at the Indole Ring Positions (C-2, C-3, C-4, C-6, C-7)

The indole ring of this compound is amenable to functionalization at several positions, enabling the introduction of a wide array of substituents to modulate the compound's properties.

C-2 and C-3 Positions: The C-3 position of N-sulfonylated indoles is particularly reactive. Arenesulfonyl indoles can serve as precursors to C-3 substituted indole derivatives. nih.gov Under basic conditions, the arenesulfinic group can be eliminated to form a vinylogous imine intermediate, which then reacts with various nucleophiles. nih.gov For example, 3-(tosylmethyl)indole can react with different electrophiles, and the resulting products can undergo base-promoted elimination and subsequent nucleophilic addition to yield 3-substituted indoles. nih.gov The C-2 position can also be functionalized. For instance, 1-(phenylsulfonyl)indole (B187392) can be formylated at the C-2 position after treatment with lithium diisopropylamide and dimethylformamide. nih.gov

C-4, C-6, and C-7 Positions: Functionalization at other positions of the indole ring is also achievable. For example, in the synthesis of N-arylsulfonyl-indole-2-carboxamide derivatives, substituents have been introduced at the 4-, 5-, and 6-positions of the indole ring to investigate their effect on biological activity. nih.gov Nitration of 5-methoxy-1-(phenylsulfonyl)-1H-indole occurs preferentially at the C-6 position. The resulting nitro group can then be reduced to an amino group. bldpharm.com

The following table summarizes some examples of functionalization at different positions of the indole ring in related sulfonamide-indole analogs.

| Position | Reaction | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-2 | Formylation | 1) LDA, 2) DMF | -CHO | nih.gov |

| C-3 | Nucleophilic Substitution | Base-promoted elimination of arenesulfinic acid, then nucleophile | Various substituents | nih.gov |

| C-6 | Nitration | HNO₃/AcOH | -NO₂ | |

| C-6 | Reduction | H₂/Pd-C | -NH₂ |

Modifications on the Phenylsulfonyl Moiety

The phenylsulfonyl group on the indole nitrogen is not merely a protecting group; its substitution pattern can significantly influence the biological activity and physicochemical properties of the molecule.

In the context of developing inhibitors for HIV-1, modifications to the phenylsulfonyl moiety of indolylarylsulfones have been explored. nih.gov For instance, the introduction of a 3,5-dimethyl group on the phenylsulfonyl ring was found to enhance activity against drug-resistant strains, although it also increased cytotoxicity. nih.gov The phenylsulfonyl group itself acts as a strong electron-withdrawing group, which deactivates the indole nitrogen and influences the reactivity of the indole ring.

Recent research has also focused on the late-stage functionalization of sulfonamides. A metal-free photocatalytic approach has been developed to convert sulfonamides into sulfonyl radical intermediates. acs.org These intermediates can then be coupled with various alkene fragments, allowing for diverse modifications of the sulfonyl group. This strategy has been applied to complex pharmaceutical compounds, demonstrating its potential for creating novel analogs. acs.org

Diversification via the 5-Amino Group

The 5-amino group of this compound is a key handle for introducing structural diversity. This primary amine can undergo a variety of chemical transformations to append different functional groups and build more complex molecular architectures.

The 5-amino group can participate in multicomponent reactions. For instance, 1H-indol-5-amine can undergo a three-component reaction with aromatic aldehydes and a piperidine (B6355638) derivative to yield tetracyclic indole derivatives. medchemexpress.com This highlights the utility of the amino group as a nucleophile in constructing fused heterocyclic systems.

Furthermore, the amino group can be acylated or sulfonylated to introduce amide or sulfonamide functionalities. These reactions can be used to link the indole core to other molecular fragments. For example, in the synthesis of multifunctional ligands, an amino group on an indole scaffold can be reacted with various building blocks to create molecules targeting multiple biological targets. uj.edu.pl

Coupling Reactions for Generating Complex Molecular Architectures

The this compound scaffold is a valuable building block for the synthesis of more complex molecules through various coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form carbon-carbon bonds. Halogenated derivatives of 1-(phenylsulfonyl)indole can be coupled with boronic acids to introduce aryl or heteroaryl substituents. For example, a 3-bromo-5-methoxy-1-(phenylsulfonyl)indole can undergo a Suzuki-Miyaura reaction to yield the corresponding 3-aryl derivative.

One-pot, three-component reactions are another efficient strategy for building molecular complexity. For instance, the reaction of indoles, α-amino aryl ketones, and perbromomethane under mild conditions can lead to the formation of complex indole derivatives. frontiersin.org Similarly, a one-pot, three-component synthesis of gramine (B1672134) derivatives has been achieved by reacting indole or N-methylindole with aromatic aldehydes and heteroaryl amines under solvent- and catalyst-free conditions. erciyes.edu.tr These multicomponent reactions offer a streamlined approach to generating libraries of diverse compounds from simple starting materials.

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated 1-(phenylsulfonyl)indole, Boronic acid | Aryl-substituted indoles | |

| Three-Component Reaction | Indole, α-Amino aryl ketone, Perbromomethane | Complex indole derivatives | frontiersin.org |

| Three-Component Reaction (Gramine derivatives) | Indole/N-methylindole, Aromatic aldehyde, Heteroaryl amine | Gramine derivatives | erciyes.edu.tr |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Phenylsulfonyl)-1h-indol-5-amine, ¹H and ¹³C NMR spectra offer a detailed map of the hydrogen and carbon environments, respectively.

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely published, analysis of closely related analogs, such as 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine, offers significant insight into the expected spectral features. rsc.org

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the indole (B1671886) core, the phenylsulfonyl group, and the amine substituent. The protons of the phenylsulfonyl group typically appear as a set of multiplets in the downfield region (around 7.3-8.1 ppm) due to the deshielding effect of the sulfonyl group. rsc.org The indole ring protons also resonate in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions. The amine protons would be expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Detailed ¹H NMR data for the analog 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine, recorded in CDCl₃, are presented below. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Analog) |

| 8.07 | d | 8.8 | 1H | Indole H-7 |

| 7.55 | d | 8.4 | 2H | Phenylsulfonyl H-2', H-6' or Bromophenyl H-2'', H-6'' |

| 7.46 - 7.41 | m | 1H | Phenylsulfonyl H-4' | |

| 7.38 - 7.32 | m | 4H | Phenylsulfonyl H-3', H-5' and Bromophenyl H-3'', H-5'' | |

| 6.80 - 6.75 | m | 1H | Indole H-6 | |

| 6.70 | d | 2.1 | 1H | Indole H-4 |

| 6.40 | s | 1H | Indole H-3 |

Data for analog compound 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would show distinct resonances for each unique carbon atom. The phenylsulfonyl group's carbons and the indole ring's carbons would appear in the aromatic region (typically 110-150 ppm). The presence of the electron-withdrawing phenylsulfonyl group and the electron-donating amine group significantly influences the chemical shifts of the indole carbons. vulcanchem.com

As with ¹H NMR, data from analogs like 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine provide a reliable reference for the expected chemical shifts. rsc.org

| Chemical Shift (δ, ppm) | Assignment (Analog) |

| 144.4 | C-5 (Indole) |

| 143.6 | C-2 (Indole) |

| 140.7 | C-1' (Phenylsulfonyl) |

| 135.3 | C-7a (Indole) |

| 130.9 | C-4' (Phenylsulfonyl) |

| 130.1 | C-2'', C-6'' (Bromophenyl) |

| 129.1 | C-3', C-5' (Phenylsulfonyl) |

| 126.9 | C-2', C-6' (Phenylsulfonyl) |

| 119.5 | C-1'' (Bromophenyl) |

| 116.9 | C-7 (Indole) |

| 115.5 | C-3a (Indole) |

| 113.2 | C-4 (Indole) |

| 107.1 | C-6 (Indole) |

| 106.4 | C-3 (Indole) |

Assignments based on data for analog compound 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine and related structures. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₁₄H₁₂N₂O₂S. bldpharm.com An HRMS analysis would aim to find a molecular ion peak corresponding to the exact calculated mass of this formula. For instance, in a study of a related nitrated indole, HRMS (APCI-TOF) was used to confirm the molecular formula by matching the calculated mass for the protonated molecule [M+H]⁺ (413.0357) to the experimentally found mass (413.0345). rsc.org A similar level of precision would be expected for this compound, confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂S |

| Molecular Weight | 272.32 |

| Calculated Exact Mass [M] | 272.06705 |

| Expected [M+H]⁺ | 272.07487 |

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of molecules with minimal fragmentation. In ESI-MS analysis of related phenylsulfonyl indole compounds, the detection of molecular ion adducts, such as the sodium adduct [M+Na]⁺, is common. For this compound (MW = 272.32), one would expect to observe prominent ions corresponding to the protonated molecule [M+H]⁺ at m/z 273.07 and potentially a sodium adduct [M+Na]⁺ at m/z 295.05.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The sulfonyl group (S=O) typically exhibits strong, distinct stretching vibrations in the range of 1350-1150 cm⁻¹. vulcanchem.com The amine group (N-H) would be identified by stretching vibrations, usually appearing as one or two bands in the 3500-3300 cm⁻¹ region, and a bending vibration around 1650-1600 cm⁻¹. vulcanchem.com Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C stretching vibrations from the indole and phenyl rings would appear in the 1600-1450 cm⁻¹ region. For comparison, a related nitrated indole showed characteristic IR bands for the sulfonyl group at 1385 and 1185 cm⁻¹. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3500 - 3300 | Primary Amine |

| Aromatic C-H Stretch | >3000 | Indole, Phenyl Rings |

| N-H Bend | 1650 - 1600 | Primary Amine |

| Aromatic C=C Stretch | 1600 - 1450 | Indole, Phenyl Rings |

| Asymmetric S=O Stretch | ~1350 | Sulfonyl |

| Symmetric S=O Stretch | ~1150 | Sulfonyl |

Expected ranges based on analogous compounds. rsc.orgvulcanchem.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of the primary amine (-NH₂), the sulfonyl (-SO₂-), and the indole and phenyl ring structures.

The key vibrational modes anticipated for this compound are detailed in Table 1. The primary amine group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹. The presence of the phenylsulfonyl group is unequivocally confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are among the most intense peaks in the spectrum, typically appearing near 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. mdpi.comscispace.com

The aromatic nature of the indole and phenyl rings is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C stretching bands of varying intensity in the 1600-1450 cm⁻¹ region. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3500 - 3400 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3400 - 3300 | Medium |

| Primary Amine | N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Sulfonyl Group | S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonyl Group | S=O Symmetric Stretch | 1180 - 1160 | Strong |

| Aryl-Nitrogen | C-N Stretch | 1340 - 1250 | Medium-Strong |

| Sulfur-Carbon | S-C Stretch | 770 - 690 | Medium |

This table is generated based on established vibrational frequency ranges for the specified functional groups.

FT Raman Spectroscopy for Vibrational Mode Analysis

FT Raman spectroscopy serves as a valuable complementary technique to FTIR. It measures the inelastic scattering of monochromatic laser light, providing information on molecular vibrations. According to the rule of mutual exclusion, vibrations that are weak or inactive in the infrared spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure, yielding precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, data from the closely related compound, 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde, offers significant insight into the expected solid-state conformation. nih.gov

In the structure of the carbaldehyde analog, the geometry around the sulfur atom is a distorted tetrahedron. A key conformational feature is the dihedral angle between the mean plane of the indole ring system and the phenyl ring of the sulfonyl group, which was found to be 76.24(7)°. nih.gov A similar perpendicular orientation is expected for this compound.

The introduction of the 5-amino group would be expected to play a significant role in the crystal packing. The amine's hydrogen atoms can act as hydrogen bond donors, forming intermolecular hydrogen bonds with the oxygen atoms of the sulfonyl group or the nitrogen atom of the indole ring of adjacent molecules. These interactions would create a robust three-dimensional network, influencing the crystal's stability and physical properties.

Table 2: Crystallographic Data for the Analogous Compound 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Dihedral Angle (Indole/Phenyl) | 76.24(7)° | nih.gov |

| Key Intermolecular Interactions | C—H···O, C—H···π | nih.gov |

This data is for an analogous compound and serves to illustrate the likely structural features of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method is most suitable for a molecule with the polarity of this compound. In this setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.

While specific validated methods for this exact compound are proprietary, a typical method would involve a gradient elution. The analysis would start with a high proportion of an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov This gradient ensures that more polar impurities elute early, while the target compound and any less polar impurities are retained longer, allowing for effective separation. Purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks detected, typically by a UV detector set at a wavelength where the indole or phenyl chromophores absorb strongly (e.g., 254 nm or 280 nm). nih.gov Commercial suppliers often report purity levels of ≥98% as determined by HPLC. fluorochem.co.uk

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical, non-validated method suitable for analyzing compounds of this class.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine appropriate solvent conditions for larger-scale column chromatography. sigmaaldrich.com

Visualization of the separated spots on the TLC plate is achieved under UV light (at 254 nm), where the aromatic rings will quench the plate's fluorescence, appearing as dark spots. Additionally, chemical staining agents can be used. A potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the oxidizable amine group and indole ring, producing a yellow-brown spot on a purple background.

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict geometry, energy levels, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry, bond lengths, and bond angles of 1-(Phenylsulfonyl)-1h-indol-5-amine. The phenylsulfonyl group, known to be electron-withdrawing, significantly influences the geometry and electronic properties of the indole (B1671886) ring. vulcanchem.com The C5-amine group, conversely, acts as an electron-donating group. vulcanchem.com DFT calculations would precisely quantify these effects.

Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. For analogous sulfonamides, characteristic S=O stretching frequencies are typically observed between 1150 and 1350 cm⁻¹, while N-H bending vibrations appear in the 1600–1650 cm⁻¹ range. vulcanchem.com A theoretical vibrational analysis for this compound would assign specific vibrational modes to each calculated frequency, aiding in the interpretation of experimental spectroscopic data.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For indole derivatives, substitutions on the ring can significantly alter the HOMO-LUMO gap. researchgate.net An analysis for this compound would reveal how the competing electronic effects of the phenylsulfonyl and amino groups modulate its reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the C5-amine group, highlighting these as potential sites for hydrogen bonding or electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit positive potential. researchgate.net Such a map provides a clear guide to the molecule's reactive behavior and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which represent hyperconjugative interactions that contribute to molecular stability.

In this compound, NBO analysis could quantify the stabilization energy arising from interactions such as the delocalization of the lone pair electrons from the amine nitrogen into the indole ring's antibonding orbitals. It would also detail the nature of the bonds, including the sulfur-oxygen and sulfur-nitrogen bonds of the phenylsulfonyl group, providing a deeper understanding of the electronic interplay between the different functional groups of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. Derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated as multifunctional ligands for targets relevant to neurodegenerative diseases. nih.gov

In Silico Screening for Potential Biological Targets and Affinities

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening. For this compound, in silico screening can be instrumental in identifying its potential biological targets and estimating its binding affinities.

The process of in silico screening for this compound would involve several key steps. Initially, a 3D model of the compound is generated and optimized. This model is then used to screen against a database of known protein structures. The screening can be performed using two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening would involve comparing this compound to other compounds with known biological activities. For instance, studies on other indole derivatives have successfully used machine learning models, such as naive Bayesian and recursive partitioning, to identify new inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) nih.gov. A similar approach could be applied to this compound to predict its potential targets based on structural and chemical similarities to known active molecules.

Structure-based virtual screening, on the other hand, would involve docking the 3D structure of this compound into the binding sites of various proteins. This method relies on scoring functions to estimate the binding affinity between the ligand and the target. For example, pharmacophore modeling and molecular docking studies have been used to identify novel scaffolds for IDO inhibitors nih.gov. These studies identify critical interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding. By docking this compound into the active sites of various enzymes, researchers can predict its most likely biological targets.

Given the structural motifs present in this compound, several classes of proteins could be considered as potential targets for in silico screening. The indole core is a common feature in many biologically active compounds, and the sulfonamide group is a well-known pharmacophore.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Screening |

| Kinases | The indole scaffold is present in many kinase inhibitors. |

| G-protein coupled receptors (GPCRs) | Indole derivatives are known to interact with various GPCRs. |

| Enzymes (e.g., IDO1, COX) | The indoleamine structure suggests potential interaction with enzymes involved in tryptophan metabolism or inflammation nih.govelsevierpure.com. |

| Nuclear Receptors | Some indole compounds are known to modulate the activity of nuclear receptors. |

The results of these in silico screening studies would provide a list of potential protein targets for this compound, ranked by their predicted binding affinities. These predictions would then need to be validated through experimental assays.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational methods used to study the flexibility and dynamic behavior of molecules. For this compound, these techniques are essential for understanding its three-dimensional structure and how it might interact with biological targets.

Molecular dynamics simulations can provide a more detailed picture of the conformational landscape of this compound in a simulated physiological environment. In an MD simulation, the movements of atoms in the molecule are calculated over time by solving Newton's equations of motion. This allows for the exploration of the different conformations the molecule can adopt and the transitions between them.

An MD simulation of this compound would typically involve placing the molecule in a box of water molecules and ions to mimic the cellular environment. The simulation would then be run for a period of nanoseconds to microseconds, and the trajectory of the molecule would be analyzed.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Insights |

| Dihedral Angle Distribution | The distribution of the angle between the phenylsulfonyl group and the indole ring. | Reveals the most populated conformational states. |

| Root Mean Square Deviation (RMSD) | A measure of the average deviation of the molecule's structure from a reference structure over time. | Indicates the overall stability and flexibility of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides information about the molecule's solubility and potential for interaction. |

| Intramolecular Hydrogen Bonds | The formation and breaking of hydrogen bonds within the molecule. | Can identify key interactions that stabilize certain conformations. |

The insights gained from conformational analysis and MD simulations are crucial for understanding the structure-activity relationship of this compound. By identifying the preferred conformations, researchers can design more potent and selective analogs. Furthermore, understanding the dynamic behavior of the molecule can provide clues about its mechanism of action at the molecular level.

Advanced Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies and Mechanistic Insights

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of 1-(phenylsulfonyl)-1H-indole have been identified as potent inhibitors of cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com An imbalance in acetylcholine levels is a key feature of Alzheimer's disease. nih.gov Research has focused on designing multifunctional ligands that can simultaneously target cholinesterases and other pathological factors in Alzheimer's. nih.gov

In one such study, a series of compounds combining the 1-(phenylsulfonyl)-1H-indole core with known cholinesterase-inhibiting fragments like tacrine (B349632) and a rivastigmine-derived carbamate (B1207046) was synthesized. uj.edu.pl The inhibitory activities of these compounds against acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BuChE) from equine serum were evaluated. uj.edu.pl

One notable derivative, a tacrine-containing compound, demonstrated reversible and potent inhibition of both AChE and BuChE with IC₅₀ values of 8 nM and 24 nM, respectively. nih.gov In contrast, a rivastigmine-derived counterpart showed selective and pseudo-irreversible inhibition of BuChE with an IC₅₀ of 455 nM. nih.gov Molecular modeling suggested that the 1-(benzenesulfonyl)-1H-indole moiety of these compounds interacts with key amino acid residues in the enzyme's active site, such as Phenylalanine 329 and Serine 198, through π-stacking and hydrogen bonding. uj.edu.pl

Table 1: Cholinesterase Inhibitory Activity of 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type |

|---|---|---|---|

| Tacrine Derivative (17) | Acetylcholinesterase (AChE) | 8 | Reversible |

| Tacrine Derivative (17) | Butyrylcholinesterase (BuChE) | 24 | Reversible |

| Rivastigmine Derivative (35) | Butyrylcholinesterase (BuChE) | 455 | Pseudo-irreversible |

Glycosidase Inhibition (α-Glucosidase and α-Amylase)

In the context of diabetes management, the inhibition of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, is a key therapeutic strategy. While direct studies on 1-(Phenylsulfonyl)-1h-indol-5-amine were not found, related indole (B1671886) derivatives have shown promise. For instance, 3,3-di(indolyl)indolin-2-ones, which share an indole core, have demonstrated significant α-glucosidase and α-amylase inhibitory activities. nih.gov One study reported that these compounds generally exhibited stronger inhibition against α-glucosidase compared to the standard drug, acarbose (B1664774). nih.gov

Another study on 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives, which contain a phenylsulfonamide group, revealed potent α-glucosidase inhibition, with some compounds having IC₅₀ values in the nanomolar range. nih.gov The most active compound in this series, 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one, had an IC₅₀ value of 0.0645 µM. nih.gov These findings suggest that the broader class of indole and sulfonamide-containing compounds warrants further investigation for their anti-diabetic potential.

Table 2: α-Glucosidase Inhibitory Activity of Related Compounds

| Compound Class | Target Enzyme | Activity Range (IC₅₀) |

|---|---|---|

| 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives | α-Glucosidase | 0.0645 µM to 26.746 µM |

| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Higher than acarbose |

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Studies on 3-phenyl-1H-indole-5-sulfonamides, which are structurally related to the target compound, have shown them to be a promising class of CA inhibitors. nih.gov These compounds have been evaluated against several human CA isoforms, including CA I, II, VA, VB, VII, IX, and XII, with some derivatives exhibiting low nanomolar and isoform-selective inhibition. nih.gov The sulfonamide group is crucial for this inhibitory activity, as it coordinates with the zinc ion in the enzyme's active site. The 3-phenyl-1H-indole-5-sulfonamide scaffold represents a new class of CA inhibitors developed through structure-based drug design. nih.gov

Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of microorganisms and is a target for sulfonamide antimicrobial drugs. Research has explored the potential of phenylsulfonyl fragments to enhance the inhibitory potency of compounds targeting DHPS. researchgate.netnih.gov A study integrating computational and experimental techniques demonstrated that 8-mercaptoguanine analogs featuring a phenylsulfonyl fragment were potent inhibitors of DHPS. nih.gov The phenylsulfonyl group was found to stabilize the flexible p-aminobenzoic acid binding loop of the enzyme, thereby increasing binding affinity. nih.gov Molecular dynamics simulations revealed that the interactions were dominated by a consistent hydrogen bonding network and π-π stacking. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetic industry. researchgate.netnih.gov While direct inhibition data for this compound is not available, related indole-based thiosemicarbazones have been synthesized and evaluated as tyrosinase inhibitors, showing moderate to very good inhibition. researchgate.net In a separate study, a pyrazoline compound containing a benzenesulfonamide (B165840) moiety was synthesized and showed tyrosinase inhibitory activity, although it was less potent than the standard inhibitor, kojic acid. researchgate.net The IC₅₀ value for this pyrazoline derivative was 262.15 µM, compared to 88.52 µM for kojic acid. researchgate.net These findings suggest that the indole and sulfonamide scaffolds could be further explored for the development of novel tyrosinase inhibitors.

Table 3: Tyrosinase Inhibitory Activity of a Related Compound

| Compound | IC₅₀ (µM) | Standard (Kojic Acid) IC₅₀ (µM) |

|---|---|---|

| Pyrazoline with benzenesulfonamide | 262.15 | 88.52 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibitors are being investigated as potential anti-cancer and anti-inflammatory agents. nih.gov A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, which are structurally similar to this compound, have been developed and shown to possess potent HDAC inhibitory activities. nih.gov Notably, these compounds generally exhibited better HDAC-inhibitory and antiproliferative activities than a previously reported indole-based inhibitor. nih.gov One derivative, 3-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyacrylamide, was found to be two- to tenfold more active than the known HDAC inhibitor SAHA in suppressing cytokine production. nih.gov

Receptor Ligand Binding and Signal Transduction Modulation

The interaction of 1-(phenylsulfonyl)-1h-indole derivatives with specific receptors is a cornerstone of their biological activity. These interactions are characterized by high affinity and selectivity, leading to the modulation of critical signal transduction pathways.

The 1-(phenylsulfonyl)-1H-indole scaffold is a well-established pharmacophore for potent and selective 5-HT6 receptor antagonists. The introduction of an N1-arylsulfonyl substituent to an indole core is a key structural feature that often confers high affinity for the 5-HT6 receptor. acs.org Research has shown that derivatives of this class, such as those with an aminoethoxy group at the 4-position, exhibit superior affinity, with some compounds displaying Ki values as low as 1 nM. nih.gov

The selectivity of these compounds is a critical aspect of their pharmacological profile. For instance, 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole demonstrates excellent selectivity, with over 2000-fold greater affinity for the 5-HT6 receptor compared to the closely related 5-HT7 subtype. nih.gov This high degree of selectivity is crucial as it minimizes off-target effects that could arise from interactions with other receptors. nih.gov The antagonistic activity of these compounds at the 5-HT6 receptor has been confirmed in cell-based functional assays, where they effectively block receptor-mediated signaling. nih.govnih.gov

Table 1: 5-HT6 Receptor Binding Affinities for Selected 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT7 |

| 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole (5g) | 5-HT6 | 1 nM | >2000-fold |

| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (25) | 5-HT6 | Potent antagonist | Good |

| Compound 17 (tacrine derivative) | 5-HT6 | 13 nM | Not specified |

| Compound 35 (rivastigmine-derived) | 5-HT6 | 15 nM | Not specified |

While the primary target for many 1-(phenylsulfonyl)-1H-indole derivatives is the 5-HT6 receptor, the substitution pattern on the indole ring can influence their interaction with a broader range of serotonin (B10506) receptor subtypes. Studies on various indolealkylamines have shown that the position of substituents is a key determinant of receptor affinity and selectivity. researchgate.net

For example, derivatives with substituents at the 5-position of the indole ring tend to display roughly equal potency at both 5-HT1A and 5-HT2A receptors. researchgate.net In contrast, 4-hydroxylated indole derivatives show a marked preference for the 5-HT2A site over the 5-HT1A site. researchgate.net Generally, the 1-(phenylsulfonyl)-1H-indole core is designed to maximize affinity and selectivity for the 5-HT6 receptor, and extensive research has been dedicated to optimizing this interaction over other serotonin receptors to ensure a targeted therapeutic effect. acs.orgnih.gov

Recent research has identified that derivatives based on the 1-(phenylsulfonyl)-1H-indole structure can also target the Ephrin type-A receptor 2 (EphA2). nih.gov EphA2 is a receptor tyrosine kinase that is often overexpressed in various cancers, including glioblastoma, and plays a role in tumor progression. acs.orgnih.gov

A study focused on developing agents that inhibit the protein-protein interactions of the EphA2 receptor led to the discovery of a 1-(4-(trifluoromethyl)phenyl)sulfonyl derivative, named UniPR1454. nih.gov This compound acts as a potent and competitive EphA2 antagonist. nih.gov By binding to the receptor, it inhibits the downstream signaling triggered by the receptor's natural ligand, ephrin-A1. nih.gov This inhibition of EphA2 signaling represents a distinct mechanism of action for this class of compounds, extending their biological activity beyond the serotonergic system.

Modulation of Protein-Protein Interactions

Beyond direct receptor antagonism, certain indole-based compounds can modulate intracellular processes by interfering with key protein-protein interactions, particularly those involved in cell survival and apoptosis.

While direct evidence for this compound is still emerging, related indole-based structures have been successfully designed as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). nih.gov Mcl-1 is a member of the Bcl-2 family and a crucial cell survival protein that is frequently overexpressed in cancer. acs.orgnih.gov It exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bim (Bcl-2-like protein 11). dovepress.com

Fragment-based drug discovery efforts have led to the development of 2-Indole-acylsulfonamide and 1-Phenyl-1H-indole derivatives that act as Mcl-1 inhibitors. acs.orgnih.gov These compounds bind to a hydrophobic groove on the Mcl-1 protein, the same site that would normally bind to Bim. By occupying this groove, the inhibitors prevent the Mcl-1/Bim interaction, which frees Bim to trigger the apoptotic cascade. nih.govdovepress.com Some of these novel inhibitors exhibit binding affinities in the low nanomolar range and show high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL. acs.orgnih.gov

Table 2: Mcl-1 Inhibitory Activity of Related Indole Derivatives

| Compound Class | Target | Binding Affinity (Ki) | Selectivity vs. Bcl-xL |

| 2-Indole-acylsulfonamides | Mcl-1 | Low nanomolar | >500-fold |

| 1-Phenyl-1H-indole (9c, 9h) | Mcl-1 | Potent inhibitory activity | Selective |

Cellular Pathway Modulation and Cell Biology Implications

The potent and selective antagonism of the 5-HT6 receptor by this compound and its analogs has profound implications for neuronal signaling. The 5-HT6 receptor is almost exclusively expressed in the central nervous system and is involved in modulating cholinergic and glutamatergic neurotransmission. By blocking this receptor, these compounds can influence signaling pathways, such as the adenylyl cyclase cascade, which are linked to cognitive processes like learning and memory. nih.gov

The targeting of the EphA2 receptor by specific 1-(phenylsulfonyl)-1H-indole derivatives opens up applications in oncology. The inhibition of EphA2 signaling by the antagonist UniPR1454 was shown to reduce the proliferation of a glioblastoma (U251) cell line at micromolar concentrations. nih.gov This demonstrates a clear anti-proliferative effect, indicating that modulation of the EphA2 pathway by these compounds can directly impact cancer cell growth.

Furthermore, the ability of related indole-sulfonamide structures to act as Mcl-1 inhibitors has direct consequences for apoptosis. By disrupting the Mcl-1/Bim complex, these molecules can trigger programmed cell death in cancer cells that rely on Mcl-1 for their survival. nih.govdovepress.com This mechanism is particularly relevant for overcoming resistance to other chemotherapies. acs.org The collective findings illustrate that the 1-(phenylsulfonyl)-1h-indole scaffold serves as a versatile template for developing molecules that can modulate distinct and critical cellular pathways involved in both neuroscience and oncology.

Induction of Cell Cycle Arrest

Derivatives of the indole nucleus have been shown to exert anticancer effects by halting the cell division cycle, a critical process for tumor growth. While direct studies on this compound are not prevalent, related indole-based compounds have demonstrated the ability to induce cell cycle arrest, often at the G1/S or G0/G1 phase.

One of the key mechanisms involves the regulation of cyclins and cyclin-dependent kinases (CDKs), which are fundamental drivers of cell cycle progression. youtube.com For instance, the degradation of Cyclin D1, a crucial protein for the transition from the G1 to the S phase, has been shown to be sufficient to induce G1 cell cycle arrest. nih.gov Certain anticancer compounds can trigger the phosphorylation, ubiquitination, and subsequent proteasomal degradation of Cyclin D1. nih.gov The loss of Cyclin D1 prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps transcription factors like E2F repressed, thereby blocking the synthesis of proteins required for the S phase. nih.gov

Furthermore, research on novel indole-based compounds has identified specific derivatives that cause significant cell cycle arrest. In a study on indole-based Bcl-2 inhibitors, the lead compound, U2 , was found to induce cell cycle arrest at the G1/S phase in cancer cell lines. researchgate.net This effect is a cornerstone of its therapeutic potential, as it directly inhibits the proliferative capacity of cancer cells. researchgate.net Another mechanism involves the tumor suppressor gene INI1/hSNF5, which can repress the transcription of the cyclin D1 gene, leading to a G0-G1 arrest. nih.govnih.gov This suggests that compounds interacting with this pathway could similarly halt cell proliferation. nih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many indole derivatives exert their therapeutic effects by activating apoptotic pathways. The mechanisms are often multifaceted, involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

A primary target for inducing apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2, Bcl-XL) and pro-apoptotic members (like Bax, Bak). mdpi.com Anti-apoptotic proteins prevent cell death, and their overexpression is a common feature in many cancers, contributing to chemoresistance. nih.gov Indole-based derivatives have been specifically designed to inhibit these anti-apoptotic proteins. For example, novel indole-based compounds were developed as potent inhibitors of Bcl-2. mdpi.com One promising derivative, U2 , exhibited significant Bcl-2 inhibition with an IC50 value of 1.2 ± 0.02 µM. researchgate.net By binding to and inhibiting Bcl-2, these molecules allow pro-apoptotic signals to prevail, leading to the activation of caspases and subsequent cell death. nih.gov

The process of apoptosis induction by indole compounds often involves:

Modulation of Bcl-2 Family Proteins: Studies on synthetic indole derivatives have shown they can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.gov

Activation of Caspases: The inhibition of Bcl-2 leads to the release of cytochrome c from the mitochondria, which activates initiator caspase-9. nih.gov This triggers a cascade, activating executioner caspases like caspase-3 and -7, which dismantle the cell. nih.gov

Down-regulation of Pro-survival Signaling: Indole compounds can also inhibit pro-survival pathways like NF-κB and PI3K/Akt, further sensitizing cancer cells to apoptosis. nih.gov

| Compound/Class | Target/Mechanism | Result |

| Indole Derivatives | Bcl-2 Family Proteins | Inhibition of anti-apoptotic members (Bcl-2, Bcl-XL), promoting apoptosis. mdpi.comnih.gov |

| Compound U2 | Bcl-2 Inhibition | Potent inhibition with an IC50 of 1.2 µM, inducing apoptosis. researchgate.net |

| General Indoles | NF-κB, PI3K/Akt Pathways | Down-regulation of these pro-survival signaling pathways. nih.gov |

Anti-Aggregation Properties against Amyloid-Beta and Tau

In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid-beta (Aβ) peptides into plaques and the tau protein into neurofibrillary tangles are key pathological hallmarks. mdpi.comnih.gov The 1-(phenylsulfonyl)-1H-indole scaffold has been identified as a promising starting point for developing multifunctional ligands that can combat these processes.

A series of compounds based on this scaffold were designed to target cholinesterases and the 5-HT6 receptor, while also possessing anti-aggregation properties. Within this series, two compounds demonstrated noteworthy activity:

Compound 17 (a tacrine derivative): This compound showed significant inhibition of Aβ aggregation, achieving 75% inhibition at a concentration of 10 μM.

Compound 35 (a rivastigmine-derived carbamate): This derivative inhibited Aβ aggregation by 68% at 10 μM and was also found to be a potent inhibitor of tau aggregation in a cellular model, with 79% inhibition.

These findings highlight the versatility of the 1-(phenylsulfonyl)-1H-indole structure in generating molecules that can simultaneously address multiple pathological aspects of Alzheimer's disease. The ability of these compounds to interfere with the aggregation of both Aβ and tau suggests a potential disease-modifying capability. nih.gov The presence of Aβ can enhance the ability of tau to form aggregates, making dual inhibitors particularly valuable. mdpi.com

| Compound | Target Protein | Inhibition at 10 µM |

| Compound 17 | Amyloid-Beta (Aβ) | 75% |

| Compound 35 | Amyloid-Beta (Aβ) | 68% |

| Compound 35 | Tau Protein | 79% (in cellulo) |

Inhibition of Specific Kinases (e.g., Aurora Kinases, GSK-3, PI3K/AKT/mTOR pathway)

The dysregulation of protein kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The 1-(phenylsulfonyl)-1H-indole scaffold and its analogs have been investigated as inhibitors of several key kinases.

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival, and its aberrant activation is common in cancer. nih.govmdpi.com Various indole derivatives have been shown to be potent inhibitors of this pathway. For example, a series of benzofuran-3-one indoles, which can be considered analogs of dimeric indoles, were evaluated as dual inhibitors of PI3Kα and mTOR. nih.gov One compound in this class, 17d , showed exceptionally potent inhibition with IC50 values in the nanomolar range. nih.gov Other indole-based pyrazolo[1,5-a]pyrimidines also demonstrated strong inhibition of AKT phosphorylation. nih.gov

Glycogen Synthale Kinase-3 (GSK-3): This kinase is involved in numerous cellular processes, including metabolism and neurodevelopment, and is a component of the PI3K/Akt signaling network. researchgate.net Inhibition of GSK-3 is a therapeutic strategy for several conditions. While direct data on 1-(phenylsulfonyl)indole (B187392) is scarce, the aminopyrimidine derivative CHIR-99021 is a potent inhibitor of both GSK3α and GSK3β, with IC50 values of 10 nM and 6.7 nM, respectively. adooq.com This demonstrates that heterocyclic scaffolds can be tuned to potently inhibit this kinase.

| Compound Class / Name | Target Kinase | IC50 Value |

| Benzofuran-3-one Indole (17d) | PI3Kα / mTOR | 1 nM / 1 nM nih.gov |

| Indole Pyrimidine (16a) | AKT Phosphorylation | 34 nM nih.gov |

| Indole Pyrimidine (16b) | AKT Phosphorylation | 27 nM nih.gov |

| CHIR-99021 | GSK3α / GSK3β | 10 nM / 6.7 nM adooq.com |

| Buparlisib (BKM-120) | p110α / p110β / p110δ / p110γ | 52 nM / 166 nM / 116 nM / 262 nM mdpi.com |

| Uprosertib (GSK2141795) | AKT1 / AKT2 / AKT3 | 180 nM / 328 nM / 38 nM mdpi.com |

Modulation of Inflammatory Mediators (e.g., TNF-α, NO, ROS)

Chronic inflammation contributes to a wide range of diseases. The 1-(phenylsulfonyl)indole scaffold is found in molecules designed to modulate key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS).

TNF-α is a major pro-inflammatory cytokine that can trigger a cascade of other inflammatory molecules and also induce the production of ROS. nih.govmdpi.com This crosstalk between TNF-α and ROS can amplify the inflammatory response. mdpi.com Indole derivatives have been shown to interfere with these processes. For instance, certain compounds can suppress the generation of ROS and NO. researchgate.net In lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation, some indole derivatives have demonstrated the ability to reduce the production of NO.

The anti-inflammatory mechanism can involve several pathways:

Inhibition of Pro-inflammatory Cytokines: Reducing the levels of TNF-α.

Suppression of NO Production: Inhibiting the inducible nitric oxide synthase (iNOS) enzyme.

Reduction of Oxidative Stress: Decreasing the levels of ROS, which act as signaling molecules in inflammation. nih.gov The mTOR-NF-κB pathway, which can be stimulated by TNF-α and leads to further cytokine production, is dependent on ROS generation. nih.gov

While specific quantitative data for this compound is lacking, the general class of indole derivatives shows significant potential in modulating these key inflammatory pathways.

Inhibition of Cyclooxygenase (COX-2)

The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. COX-2 is an inducible enzyme that produces prostaglandins, which are mediators of pain and inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The phenylsulfonyl group is a well-known pharmacophore that confers selectivity for the COX-2 enzyme, as seen in the blockbuster drug Celecoxib. It is therefore plausible that indole derivatives carrying this moiety would exhibit selective COX-2 inhibitory activity.

Research into structurally related compounds supports this hypothesis. A study on N-methylsulfonyl-indole derivatives identified compounds with potent and selective COX-2 inhibition. nih.gov For example, compound 5d from this series showed an IC50 for COX-2 of 0.11 µM with a selectivity index (SI) of over 454, indicating high selectivity. nih.gov Another class, 2-phenyl-3-sulfonylphenyl-indoles, also yielded potent and selective COX-2 inhibitors, with some compounds showing higher activity than Celecoxib in cellular assays. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Compound 4d | >50 | 0.15 | >333 nih.gov |

| Compound 4e | >50 | 0.12 | >416 nih.gov |

| Compound 5b | >50 | 0.14 | >357 nih.gov |

| Compound 5d | >50 | 0.11 | >454 nih.gov |

| Celecoxib (Reference) | 7.6 | 0.05 | 152 nih.gov |

These findings strongly suggest that the 1-(phenylsulfonyl)-1H-indole framework is a highly promising scaffold for the development of novel and selective COX-2 inhibitors for the treatment of inflammatory conditions.

An article on the chemical compound “this compound” cannot be generated as requested.

Following a comprehensive series of targeted searches, no specific scientific data or research findings could be located for the precise compound “this compound” concerning its potential and emerging research applications in the specified areas of chemical biology.

The searches for its antimicrobial and antiviral activities, including antibacterial, antifungal, antitubercular, Hepatitis C Virus (HCV) NS4B inhibition, and HIV-1 inhibition, did not yield any studies detailing the activity of this specific molecule. While general research on related indole and phenylsulfonylindole derivatives exists, the strict requirement to focus solely on “this compound” prevents the use of this broader information.

Therefore, due to the absence of verifiable, compound-specific data in the public domain accessible through the search tools, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Potential and Emerging Research Applications in Chemical Biology

Other Investigated Biological Activities of Indole-Sulfonamide Analogues

Beyond their primary applications, indole-sulfonamide derivatives have been evaluated for a variety of other biological effects, underscoring the versatility of this chemical class.

A key strategy in managing type 2 diabetes is to control post-prandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes like α-glucosidase and α-amylase. mdpi.com Indole-sulfonamide derivatives have emerged as potential inhibitors of these enzymes. nih.gov

Research into a series of novel indole (B1671886) sulfonamide derivatives demonstrated their potential as α-glucosidase inhibitors. One of the most potent compounds exhibited an IC50 value of 1.60 µM, showing significantly better inhibitory activity than the standard drug acarbose (B1664774) (IC50 = 42.45 µM). nih.gov In another study, a series of sulfonamide hydrazones were synthesized and evaluated for their inhibitory activities. Several of these compounds exhibited better α-glucosidase inhibitory activity than acarbose, with the most active analogue being approximately two times more potent. While these compounds also showed α-amylase inhibition, their IC50 values were notably higher than that of the reference drug. mdpi.com These findings suggest that the indole-sulfonamide scaffold is a promising starting point for the development of new antidiabetic agents. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole-Sulfonamide Analogues

| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Indole Sulfonamide Derivative | α-Glucosidase | 1.60 | Acarbose | 42.45 |

Note: Data is compiled from different studies and direct comparison may be limited by variations in experimental conditions.

Oxidative stress is implicated in the pathophysiology of numerous diseases. Indole derivatives, including those with a sulfonamide moiety, have been investigated for their antioxidant properties. researchgate.net

In one study, a series of sulfonamide-based indole chalcones were synthesized, and their biological activities were assessed. Two compounds within this series demonstrated notable antioxidant activity, with IC50 values of 13.946 µM and 18.844 µM, respectively. mdpi.com Another study on methoxy-substituted indole curcumin (B1669340) derivatives found that one compound exhibited potent antioxidant activity, reducing DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals by 90.50%. nih.gov Further research into indole derivatives identified compounds with significant antioxidant effects, with IC50 values as low as 1.55 µg/mL. nih.gov

Table 2: Antioxidant Activity of Selected Indole-Sulfonamide Analogues

| Compound/Analogue | Assay | IC50 Value |

|---|---|---|

| Sulfonamide-based Indole Chalcone (6) | Not Specified | 13.946 µM |

| Sulfonamide-based Indole Chalcone (10) | Not Specified | 18.844 µM |

| Indole Derivative (104) | Not Specified | 1.55 µg/mL |

| Indole Derivative (105) | Not Specified | 2.48 µg/mL |

Based on the available research literature, there is limited specific information on the anthelmintic activity of indole-sulfonamide analogues. While the broader indole class has been explored for various biological activities, dedicated studies focusing on the efficacy of indole-sulfonamides against helminth parasites are not extensively documented in publicly accessible databases.

The search for novel pain therapeutics has led to the investigation of various chemical scaffolds, including indole derivatives. Specifically, 3-aryl-indole and 3-aryl-indazole derivatives bearing an acylsulfonamide group have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain treatment.

One such compound, referred to as compound 29 in a study, demonstrated significant efficacy in mouse models of inflammatory and neuropathic pain. It was effective in the mouse formalin assay, reduced thermal hyperalgesia induced by complete Freund's adjuvant (CFA), and alleviated cold allodynia in a chronic constriction injury (CCI) model following intraperitoneal administration. This analgesic effect was correlated with the compound's potency at the NaV1.7 channel and its exposure in the dorsal root ganglion. While not directly sulfonamides, a series of (indol-3-yl)alkylamides also showed promising analgesic properties, with ED50 values as low as 8.1 mg/kg, comparable to reference drugs like ibuprofen (B1674241) and diclofenac.

Table 3: Analgesic Activity of an Indole-Acylsulfonamide Analogue

| Compound | Model | Efficacy |

|---|---|---|

| Compound 29 | Mouse Formalin Assay | Efficacious |

| Compound 29 | CFA-induced Thermal Hyperalgesia | Reduced Hyperalgesia |

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new anti-malarial agents. Indole-sulfonamide derivatives have shown promising activity in this area.

A study investigating a library of 44 indole-sulfonamide derivatives found that while monoindoles were inactive, most of the bisindole and trisindole analogues displayed anti-malarial activity against the multi-drug resistant K1 strain of P. falciparum. The IC50 values for these active compounds were in the range of 2.79–8.17 µM. The most potent compound in this series was a 4-OCH3 substituted bisindole, with an IC50 of 2.79 µM. In a separate study, novel adamantyl/cycloheptyl indoleamide derivatives containing a sulfonamide pharmacophore were evaluated. Several of these compounds showed promising antiplasmodial activity, with IC50 values against the CQ-resistant PfK1 strain as low as 1.60 µM. nih.gov

Table 4: Anti-malarial Activity of Selected Indole-Sulfonamide Analogues against P. falciparum

| Compound Series/Type | Strain | IC50 Range (µM) | Most Potent IC50 (µM) |

|---|---|---|---|

| Bisindoles and Trisindoles | K1 (Multi-drug resistant) | 2.79–8.17 | 2.79 |

| Indoleamides with Sulfonamide | PfK1 (CQ resistant) | 1.60–2.19 | 1.60 |